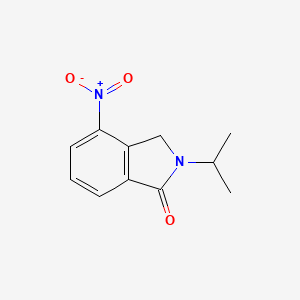
2-(1-Methylethyl)-4-nitroisoindolin-1-one
Cat. No. B8362588
M. Wt: 220.22 g/mol
InChI Key: RPKOLNQCPZBGFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06277847B1
Procedure details


A stirred solution of 5.9 grams (0.030 mole) of methyl 2-methyl-3-nitrobenzoate and 5.3 grams (0.030 mole) of NBS in 120 mL of carbon tetrachloride was exposed to uv light for about 18 hours. The reaction mixture was cooled and filtered to remove a solid material. The filtrate was concentrated under reduced pressure to a residue. The residue was the intermediate methyl 2-bromomethyl-3-nitrobenzoate, as determined by NMR analysis. The intermediate 2-bromomethyl compound was slowly added to 60 mL of diethyl ether, and the resulting solution was in turn added dropwise to 40 mL of stirred 1-methylethylamine at 25° C. Upon completion of addition, the reaction mixture was stirred at 25° C. for about 18 hours. The reaction mixture was then concentrated under reduced pressure to remove excess 1-methylethylamine. The resultant solid was washed with aqueous dilute hydrochloric acid and dried, yielding 6.0 grams of subject compound, mp 150-152 C. The NMR spectrum was consistent with the proposed structure.



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=O.[CH2:15]1[C:20](=O)[N:19](Br)C(=O)C1.[C:23](Cl)(Cl)(Cl)Cl>>[CH3:23][CH:20]([N:19]1[CH2:1][C:2]2[C:3](=[CH:8][CH:9]=[CH:10][C:11]=2[N+:12]([O-:14])=[O:13])[C:4]1=[O:6])[CH3:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.9 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
5.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Step Three
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at 25° C. for about 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for about 18 hours
|
|
Duration
|
18 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove a solid material
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure to a residue
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The intermediate 2-bromomethyl compound was slowly added to 60 mL of diethyl ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added dropwise to 40 mL of stirred 1-methylethylamine at 25° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Upon completion of addition
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was then concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove excess 1-methylethylamine
|
WASH
|
Type
|
WASH
|
|
Details
|
The resultant solid was washed with aqueous dilute hydrochloric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)N1C(C2=CC=CC(=C2C1)[N+](=O)[O-])=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
